Cas no 309293-13-8 (5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide)

5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide is a heterocyclic compound featuring a furan-carboxylic acid scaffold linked to a phenylthiazole moiety via an amide bond. The presence of a nitro group at the meta position of the phenyl ring enhances its potential as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its structural complexity allows for versatile applications in drug discovery, including kinase inhibition and antimicrobial research. The compound's well-defined molecular architecture facilitates precise modifications for structure-activity relationship (SAR) studies. High purity and stability under standard laboratory conditions make it suitable for experimental and industrial use.
5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide structure
309293-13-8 structure
商品名:5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide
CAS番号:309293-13-8
MF:C20H13N3O4S
メガワット:391.399923086166
MDL:MFCD01872564
CID:4645130

5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide 化学的及び物理的性質

名前と識別子

    • 5-(3-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
    • 5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide
    • MDL: MFCD01872564
    • インチ: 1S/C20H13N3O4S/c24-19(22-20-21-16(12-28-20)13-5-2-1-3-6-13)18-10-9-17(27-18)14-7-4-8-15(11-14)23(25)26/h1-12H,(H,21,22,24)
    • InChIKey: WRVNIRHHMYQKEQ-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2=CC=CC([N+]([O-])=O)=C2)=CC=C1C(NC1=NC(C2=CC=CC=C2)=CS1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 6

5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Oakwood
021687-5mg
5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide
309293-13-8
5mg
$75.00 2023-09-17
Oakwood
021687-50mg
5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide
309293-13-8
50mg
$144.00 2023-09-17

5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide 関連文献

5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amideに関する追加情報

Introduction to 5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide (CAS No. 309293-13-8)

5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide, identified by its CAS number 309293-13-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which combines a furan moiety with a nitrophenyl group and an amide linkage to a phenylthiazole ring. Such structural complexity often underpins its potential utility in the development of novel therapeutic agents, particularly those targeting complex biological pathways.

The furan core of this molecule is a heterocyclic aromatic ring that is well-documented for its presence in numerous bioactive natural products and synthetic drugs. The 3-nitrophenyl substituent introduces a region of electron-withdrawing character, which can modulate the electronic properties of the molecule and influence its interactions with biological targets. The amide bond, connecting the furan carboxylic acid derivative to the phenylthiazole moiety, provides a polar interaction surface that may enhance binding affinity to specific proteins or enzymes.

The 4-phenylthiazol-2-yl group further enriches the structural diversity of this compound, adding another layer of complexity that could contribute to its pharmacological profile. Phenylthiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. By incorporating this scaffold into the molecular structure, researchers aim to harness these inherent biological activities while potentially modifying them through further derivatization.

In recent years, there has been a surge in interest regarding heterocyclic compounds as pharmacophores due to their ability to mimic natural product scaffolds and exhibit high binding affinity to biological targets. The combination of furan, nitrophenyl, and phenylthiazole moieties in 5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide makes it an intriguing candidate for further exploration in drug discovery initiatives.

One of the most compelling aspects of this compound is its potential as a lead molecule for medicinal chemistry campaigns. The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to optimize its pharmacokinetic properties, target specificity, and overall therapeutic efficacy. For instance, the nitro group can be reduced to an amine or hydroxylated, altering the compound’s electronic distribution and potentially enhancing solubility or metabolic stability.

Moreover, computational studies have begun to play an increasingly pivotal role in evaluating the binding modes and affinity of such complex molecules. Molecular docking simulations have been employed to predict how 5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide might interact with various biological targets, such as enzymes or receptors implicated in diseases like cancer or neurodegeneration. These virtual screening approaches have accelerated the identification of promising candidates for experimental validation.

The phenylthiazole component has been particularly studied for its role in modulating inflammatory pathways and inhibiting key enzymes involved in tumor progression. Preclinical studies have suggested that phenylthiazole derivatives can interfere with signaling cascades such as NF-κB and MAPK, which are central to inflammatory responses and cell proliferation. By integrating this moiety into 5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide, researchers hope to develop compounds that can selectively modulate these pathways without off-target effects.

Recent advances in synthetic methodologies have also facilitated the efficient preparation of complex molecules like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the construction of intricate heterocyclic frameworks with high precision and yield. These advancements not only make it feasible to synthesize 5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide but also allow for rapid diversification of its structural analogs.

In addition to its pharmaceutical potential, this compound may find applications in agrochemical research or material science due to its unique structural features. The interplay between electronic effects and steric hindrance influenced by its substituents could make it an interesting candidate for designing novel materials with specific optoelectronic properties.

The ongoing investigation into 5-(3-Nitrophenyl)-furan-2-carboxylic acid (4-phenylthiazol-2-yl)-amide underscores the importance of interdisciplinary collaboration between organic chemists, biochemists, computational scientists, and pharmacologists. Such collaborative efforts are essential for translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.